molecular formula C7H7Cl2N B15361578 2-Chloro-3-(chloromethyl)-4-methylpyridine

2-Chloro-3-(chloromethyl)-4-methylpyridine

Cat. No.: B15361578
M. Wt: 176.04 g/mol
InChI Key: HIDPIKWBZNQIIA-UHFFFAOYSA-N
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Description

2-Chloro-3-(chloromethyl)-4-methylpyridine is a versatile organic compound with a molecular formula of C7H7Cl2N. It is a derivative of pyridine, featuring chlorine and methyl groups on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Chlorination of 4-Methylpyridine: The compound can be synthesized by the chlorination of 4-methylpyridine using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3).

  • Chloromethylation: Another method involves the chloromethylation of 2-chloro-4-methylpyridine using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride (ZnCl2).

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as chloromethyl pyridine N-oxide.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) and aprotic solvents like dimethylformamide (DMF) are typically employed.

Major Products Formed:

  • Oxidation: Chloromethyl pyridine N-oxide

  • Reduction: this compound amine

  • Substitution: Various substituted pyridines depending on the nucleophile used

Scientific Research Applications

2-Chloro-3-(chloromethyl)-4-methylpyridine is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It is a precursor in the synthesis of various drugs, including antiviral and anticancer agents.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-3-(chloromethyl)-4-methylpyridine exerts its effects depends on the specific application. For example, in drug synthesis, it may act as an intermediate that undergoes further reactions to form the active pharmaceutical ingredient. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloro-3-(chloromethyl)oxirane

  • 2-Chloro-3-(chloromethyl)thiophene

  • 1-Propene, 3-chloro-2-(chloromethyl)-

Uniqueness: 2-Chloro-3-(chloromethyl)-4-methylpyridine is unique due to its pyridine core, which imparts distinct chemical properties compared to other chloromethylated compounds. Its reactivity and versatility make it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C7H7Cl2N

Molecular Weight

176.04 g/mol

IUPAC Name

2-chloro-3-(chloromethyl)-4-methylpyridine

InChI

InChI=1S/C7H7Cl2N/c1-5-2-3-10-7(9)6(5)4-8/h2-3H,4H2,1H3

InChI Key

HIDPIKWBZNQIIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)Cl)CCl

Origin of Product

United States

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